3-Chloro-2-fluoroaniline

Beschreibung

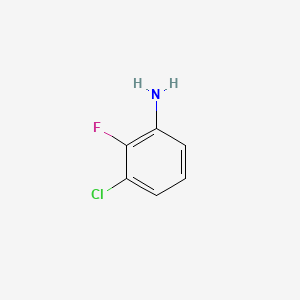

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBTZHDDWRNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062183 | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-04-9 | |

| Record name | 3-Chloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoroaniline (CAS Number: 2106-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroaniline, with the confirmed CAS Number 2106-04-9, is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the amino group, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, applications, and safety information for 3-Chloro-2-fluoroaniline, tailored for professionals in research and drug development.

Chemical and Physical Properties

3-Chloro-2-fluoroaniline is typically a clear, light beige to brown liquid.[1] The presence of both chloro and fluoro substituents on the aniline (B41778) ring influences its physical and chemical characteristics, making it a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-Chloro-2-fluoroaniline

| Property | Value | Reference(s) |

| CAS Number | 2106-04-9 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [2][3] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | Clear light beige liquid | [1] |

| Boiling Point | 214 °C (lit.) | [1] |

| Density | 1.324 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.564 (lit.) | |

| InChI | InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | [2] |

| SMILES | C1=CC(=C(C(=C1)Cl)F)N | [2] |

Synthesis of 3-Chloro-2-fluoroaniline

The primary synthetic route to 3-Chloro-2-fluoroaniline involves the reduction of the corresponding nitro compound, 3-chloro-2-fluoronitrobenzene. Catalytic hydrogenation is a commonly employed method for this transformation, offering high yields and purity.

General Experimental Protocol: Catalytic Hydrogenation

A solution of 3-chloro-2-fluoronitrobenzene in a suitable solvent, such as ethanol (B145695) or ethyl acetate, is subjected to hydrogenation in the presence of a catalyst. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typical catalysts for this reaction. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-Chloro-2-fluoroaniline. Purification can be achieved by vacuum distillation.[4]

Spectroscopic Data

The structural characterization of 3-Chloro-2-fluoroaniline is accomplished through various spectroscopic techniques. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features are outlined below based on the analysis of similar compounds.[5][6]

Table 2: Expected Spectroscopic Data for 3-Chloro-2-fluoroaniline

| Technique | Data |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon atoms attached to fluorine would exhibit C-F coupling. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.[7] |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of the chlorine isotope pattern. |

Applications in Drug Discovery and Development

Halogenated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.[8]

While specific marketed drugs derived directly from 3-Chloro-2-fluoroaniline are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, the closely related isomer, 3-chloro-4-fluoroaniline (B193440), is a key starting material in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[9]

3-Chloro-2-fluoroaniline is utilized as a precursor for synthesizing more complex drug intermediates. One such example is its use in the preparation of 2-chloro-3-fluorobromobenzene.[10]

Experimental Protocol: Synthesis of 2-chloro-3-fluorobromobenzene from 3-Chloro-2-fluoroaniline

This synthesis involves a two-step process: bromination followed by a Sandmeyer-type reaction.

-

Bromination: 3-Chloro-2-fluoroaniline (0.4 mol) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 10 °C, and N-bromosuccinimide (NBS) (0.402 mol) is added portion-wise. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the mixture is poured into an ice-water mixture, and the resulting solid, 4-bromo-3-chloro-2-fluoroaniline, is isolated, washed, and dried. A molar yield of 96.3% has been reported for this step.[10]

-

Diazotization and Debromination: The intermediate from the previous step is then subjected to a deaminative debromination to afford the final product, 2-chloro-3-fluorobromobenzene. This is typically achieved through diazotization followed by reduction. The overall reported molar yield for the two steps is approximately 82.5%, with a purity of ≥99% as determined by GC.[10]

References

- 1. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 2. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroaniline is a dihalo-substituted aniline (B41778) that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts specific reactivity and properties that are highly valued in the development of pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of 3-Chloro-2-fluoroaniline, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

3-Chloro-2-fluoroaniline is typically a clear, light beige to colorless or brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2106-04-9[1][2][3][4][5][6] |

| Molecular Formula | C₆H₅ClFN[2][4] |

| Molecular Weight | 145.56 g/mol [2][4][5][7] |

| EC Number | 218-283-6[5] |

| InChI | 1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2[5] |

| SMILES | Nc1cccc(Cl)c1F[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear light beige liquid[1] |

| Boiling Point | 214 °C (lit.)[1][5] |

| Density | 1.324 g/mL at 25 °C (lit.)[1][5] |

| Refractive Index | n20/D 1.564 (lit.)[1][5] |

| Flash Point | 110 °C (230 °F) - closed cup[5] |

| Enthalpy of Vaporization | 42.561 kJ/mol at boiling point (487.15K)[1] |

Safety and Handling

3-Chloro-2-fluoroaniline is classified as a hazardous substance.[3] Proper personal protective equipment (PPE), including gloves, eye and face protection, and a suitable respirator, should be used when handling this chemical.[3]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[3][7] |

| Acute Toxicity, Dermal | Category 4[3] |

| Acute Toxicity, Inhalation (Vapors) | Category 4[3] |

| Skin Corrosion/Irritation | Category 2[3][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[3] |

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin irritation and serious eye irritation/damage.[3] May cause respiratory irritation.[3]

Precautionary Measures: Avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3] Store in a dry, cool, and well-ventilated place with the container tightly closed.[3]

Reactivity and Synthetic Applications

The presence of both chloro and fluoro substituents, along with the amine group, makes 3-Chloro-2-fluoroaniline a versatile intermediate in organic synthesis.[2] It is particularly valuable in the preparation of complex molecules for the pharmaceutical and agrochemical industries, including anti-cancer agents and antibiotics.[2]

One notable application is in the synthesis of 2-chloro-3-fluorobromobenzene, an intermediate for anticancer enzyme induction agents and oxytocin (B344502) receptor antagonists.[8]

Logical Overview of 3-Chloro-2-fluoroaniline Properties

Caption: Logical flow of 3-Chloro-2-fluoroaniline's core data.

Experimental Protocols

Synthesis of 4-bromo-3-chloro-2-fluoroaniline (B37690) (Illustrative Reactivity)

This protocol outlines the bromination of 3-Chloro-2-fluoroaniline, demonstrating its reactivity in electrophilic aromatic substitution.

Methodology:

-

Dissolution: In a suitable reaction vessel (e.g., a 500 mL four-port flask), dissolve 58.2 g (0.4 mol) of 3-Chloro-2-fluoroaniline in 100 mL of dimethylformamide (DMF).[8]

-

Cooling: Cool the solution to a temperature of 10 ± 2 °C.[8]

-

Bromination: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. The molar ratio of 3-chloro-2-fluoroaniline to NBS should be approximately 1:1.005.[8]

-

Monitoring: Track the reaction progress using Gas Chromatography (GC) until the starting material is consumed to 1-2%.[8]

-

Work-up: Pour the reaction mixture into an ice-water mixture. The product will separate as an oil layer.[8]

-

Purification: Wash the separated oil layer with water. The resulting product is a light yellow granular solid of 4-bromo-3-chloro-2-fluoroaniline.[8]

Characterization Protocols (General)

While specific spectra for this compound require access to spectral databases, the general methodologies for its characterization are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and analyzed. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum reveals the presence of functional groups (e.g., N-H stretches of the amine, C-Cl, C-F, and aromatic C-H bonds). Spectroscopic data for 3-Chloro-2-fluoroaniline is available on spectral databases.[9]

-

-

Mass Spectrometry (MS):

-

The sample is ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured. This technique confirms the molecular weight of the compound (145.56 g/mol ) and provides information about its fragmentation pattern, further aiding in structure elucidation.[2][4][5][7]

-

Conclusion

3-Chloro-2-fluoroaniline is a chemical intermediate with a well-defined profile of physical properties and predictable reactivity. Its utility in the synthesis of high-value molecules, particularly in the pharmaceutical sector, is significant. A thorough understanding of its chemical properties, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe use in research and development.

References

- 1. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]

- 6. 3-Chloro-2-fluoroaniline Manufacturer | CAS 2106-04-9 [zjjtxc.com]

- 7. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

3-Chloro-2-fluoroaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 3-Chloro-2-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

3-Chloro-2-fluoroaniline, with the CAS Number 2106-04-9, is an aromatic amine substituted with both chlorine and fluorine atoms.[1][2] These halogen substitutions enhance its reactivity, making it a valuable building block in organic synthesis.[2] Its chemical structure and fundamental properties are summarized below.

Molecular Formula: C₆H₅ClFN[1][2]

Molecular Weight: 145.56 g/mol [1][2]

The structure of 3-Chloro-2-fluoroaniline is a benzene (B151609) ring with an amino group at position 1, a fluorine atom at position 2, and a chlorine atom at position 3.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Chloro-2-fluoroaniline.

| Property | Value | Reference |

| CAS Number | 2106-04-9 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| Appearance | Colorless to brown clear liquid | [2] |

| Boiling Point | 99 °C at 14 mmHg | [2] |

| Density | 1.34 g/mL | [2] |

| Refractive Index | n20/D 1.56 | [2] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Chloro-2-fluoroaniline. While complete spectral assignments are not available in the provided search results, this section outlines the expected spectral features and provides generalized experimental protocols.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, chlorine, and amino groups. |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring. The chemical shifts will be indicative of the electronic environment created by the substituents. |

| ¹⁹F NMR | A signal corresponding to the single fluorine atom, with coupling to adjacent protons. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. FT-IR spectra for this compound are noted as being available.[1][2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. The fragmentation pattern is expected to show losses of chlorine, fluorine, and other small neutral molecules, consistent with the structure of a halogenated aniline. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 3-Chloro-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-fluoroaniline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and amine proton regions.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon atom.

-

For ¹⁹F NMR, a standard one-pulse experiment is used, with the spectral window centered on the expected chemical shift for an aryl fluoride.

-

-

Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-N, C-F, C-Cl, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 3-Chloro-2-fluoroaniline in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or an infusion pump for direct injection (for techniques like Electrospray Ionization - ESI-MS).

-

Data Acquisition:

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while ESI is suitable for direct infusion.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragment ions (e.g., m/z 50-200).

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable for chlorine-containing fragments.

Logical Workflow: Synthetic Application

3-Chloro-2-fluoroaniline serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity. For instance, it is a precursor in the preparation of intermediates for anticancer agents and oxytocin (B344502) receptor antagonists. The following diagram illustrates a generalized workflow for its application in chemical synthesis.

Caption: Synthetic workflow of 3-Chloro-2-fluoroaniline as a building block.

References

Synthesis of 3-Chloro-2-fluoroaniline from 2,6-dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 3-chloro-2-fluoroaniline, a valuable building block in the pharmaceutical and agrochemical industries, starting from 2,6-dichloronitrobenzene. The synthesis involves a nucleophilic aromatic substitution for fluorination, followed by a chemoselective reduction of the nitro group. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the successful execution of this synthesis.

Overall Synthetic Pathway

The synthesis of 3-chloro-2-fluoroaniline from 2,6-dichloronitrobenzene is achieved in two primary stages:

-

Step 1: Fluorination: Selective replacement of one chlorine atom in 2,6-dichloronitrobenzene with a fluorine atom to yield 2-chloro-6-fluoronitrobenzene (B1304941).

-

Step 2: Reduction: Chemoselective reduction of the nitro group of 2-chloro-6-fluoronitrobenzene to an amine to produce the final product, 3-chloro-2-fluoroaniline.

Caption: Overall two-step synthesis of 3-chloro-2-fluoroaniline.

Step 1: Synthesis of 2-Chloro-6-fluoronitrobenzene via Halogen Exchange

The first step involves a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction. The electron-withdrawing nitro group activates the ortho- and para-positions, facilitating the displacement of a chlorine atom by a fluoride (B91410) ion.

Experimental Protocol: Halogen Exchange Fluorination

This protocol is a representative procedure based on established methods for the fluorination of activated aromatic chlorides.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF). The flask is then heated under vacuum to ensure it is moisture-free.

-

Reaction Setup: To the flask, add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, followed by 2,6-dichloronitrobenzene and a phase-transfer catalyst (e.g., tetramethylammonium (B1211777) chloride).

-

Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 150°C and 200°C) and stirred vigorously for several hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 2-chloro-6-fluoronitrobenzene.

Data Presentation: Fluorination Reaction

| Parameter | Value/Condition | Notes |

| Starting Material | 2,6-Dichloronitrobenzene | 1.0 equivalent |

| Fluorinating Agent | Potassium Fluoride (spray-dried) | 1.5 - 2.0 equivalents |

| Catalyst | Tetramethylammonium Chloride | 0.05 - 0.1 equivalents |

| Solvent | DMSO or Sulfolane | 5 - 10 volumes |

| Reaction Temperature | 150 - 200 °C | |

| Reaction Time | 8 - 24 hours | Monitor by GC or TLC |

| Expected Yield | 70 - 85% | Varies with conditions |

| Purity | >95% (after purification) |

Step 2: Synthesis of 3-Chloro-2-fluoroaniline via Nitro Group Reduction

The second step is the chemoselective reduction of the nitro group in 2-chloro-6-fluoronitrobenzene to an aniline. Catalytic hydrogenation is a preferred method as it is clean and efficient, often providing high yields with minimal byproducts. It is crucial to select conditions that avoid dehalogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 2-chloro-6-fluoronitrobenzene in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel is carefully added to the solution. The vessel is then sealed and purged with nitrogen.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperature. The progress of the reaction is monitored by the cessation of hydrogen uptake or by TLC/GC analysis.

-

Work-up and Purification: After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-chloro-2-fluoroaniline. The product can be further purified by vacuum distillation if necessary.

Data Presentation: Nitro Group Reduction

| Parameter | Value/Condition | Notes |

| Starting Material | 2-Chloro-6-fluoronitrobenzene | 1.0 equivalent |

| Catalyst | 5-10% Pd/C or Raney Nickel | 1 - 5 mol% |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | 10 - 20 volumes |

| Hydrogen Pressure | 1 - 5 atm | |

| Reaction Temperature | 25 - 50 °C | |

| Reaction Time | 2 - 8 hours | Monitor by TLC or GC |

| Reported Yield | >90% | High yields are typical |

| Purity | >98% (after purification) |

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 2-chloro-6-fluoronitrobenzene.

Safety Considerations

-

Nitroaromatic Compounds: 2,6-Dichloronitrobenzene and its fluorinated intermediate are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

-

Hydrogenation: Catalytic hydrogenation should be performed with appropriate safety precautions. Pd/C can be pyrophoric, especially after filtration. The catalyst should be kept wet with solvent and handled with care. The hydrogenation apparatus should be properly set up and leak-tested.

This guide provides a comprehensive overview of the synthesis of 3-chloro-2-fluoroaniline from 2,6-dichloronitrobenzene. The described protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis. As with any chemical reaction, optimization of the conditions may be necessary to achieve the desired outcome on a specific scale.

Spectroscopic Data for 3-Chloro-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2-fluoroaniline (CAS No: 2106-04-9), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and substituent effects, offering a valuable resource for compound identification and characterization. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with visualizations of the analytical workflow and predicted fragmentation patterns to aid in research and development.

Introduction

3-Chloro-2-fluoroaniline is a di-halogenated aromatic amine, a structural motif of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized molecules. This guide addresses the need for spectroscopic reference data by providing a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 3-Chloro-2-fluoroaniline. These predictions are derived from the principles of additivity of substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the additive effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents on a benzene (B151609) ring. The base chemical shift for benzene is 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for 3-Chloro-2-fluoroaniline (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.0 | Triplet of doublets (td) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 6.6 - 6.8 | Triplet of doublets (td) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 1.0 |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2-fluoroaniline (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 140 - 145 |

| C-2 (-F) | 150 - 155 (doublet, ¹JCF ≈ 240-250 Hz) |

| C-3 (-Cl) | 118 - 123 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-Chloro-2-fluoroaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3500 | N-H asymmetric stretch | Primary Aromatic Amine | Medium |

| 3300 - 3400 | N-H symmetric stretch | Primary Aromatic Amine | Medium |

| 3000 - 3100 | C-H stretch | Aromatic | Medium-Weak |

| 1600 - 1650 | N-H bend (scissoring) | Primary Amine | Strong |

| 1500 - 1600 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1350 | C-N stretch | Aromatic Amine | Strong |

| 1200 - 1280 | C-F stretch | Aryl Fluoride | Strong |

| 700 - 800 | C-Cl stretch | Aryl Chloride | Strong |

| 800 - 900 | C-H out-of-plane bend | Aromatic | Strong |

Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of 3-Chloro-2-fluoroaniline (C₆H₅ClFN, M.W. ≈ 145.56 g/mol ) and common fragmentation patterns for halogenated anilines.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-2-fluoroaniline

| m/z | Interpretation | Notes |

| 145 | Molecular Ion [M]⁺ (with ³⁵Cl) | Expected to be a prominent peak. |

| 147 | Isotope Peak [M+2]⁺ (with ³⁷Cl) | Intensity should be approximately 1/3 of the M⁺ peak. |

| 110 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M - F]⁺ | Loss of a fluorine radical (less common than Cl loss). |

| 118 | [M - HCN]⁺ | Common fragmentation for anilines. |

| 92 | [C₆H₅F]⁺ | Fragment corresponding to fluorobenzene (B45895) cation radical. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid aniline (B41778) derivatives like 3-Chloro-2-fluoroaniline.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-2-fluoroaniline in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single pulse with NOE.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

-

Sample Preparation: As 3-Chloro-2-fluoroaniline is a liquid at room temperature, prepare a thin film ("neat" sample) by placing one drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Technique: Transmission or Attenuated Total Reflectance (ATR). PubChem indicates that an ATR-Neat spectrum has been recorded.[1]

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates or ATR crystal.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of 3-Chloro-2-fluoroaniline in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is suitable for this volatile compound.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar capillary column (e.g., 30 m, 0.25 mm ID, DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 300.

-

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Look for the molecular ion and characteristic isotopic patterns and fragment ions.

Visualizations

The following diagrams illustrate the logical workflows and relationships for the spectroscopic analysis of 3-Chloro-2-fluoroaniline.

Caption: Generalized workflow for the spectroscopic analysis of 3-Chloro-2-fluoroaniline.

Caption: Predicted major fragmentation pathways for 3-Chloro-2-fluoroaniline in EI-MS.

References

3-Chloro-2-fluoroaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and handling procedures for 3-Chloro-2-fluoroaniline (CAS No. 2106-04-9). The following sections detail the compound's hazard profile, physical and chemical properties, safe handling and storage protocols, and emergency response measures, presented in a format tailored for laboratory and drug development environments.

Section 1: Hazard Identification and Classification

3-Chloro-2-fluoroaniline is classified as a hazardous substance.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] This chemical causes skin irritation and serious eye irritation, and may lead to respiratory irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation (Vapors) | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Target Organs: Respiratory system |

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloro-2-fluoroaniline is provided below.

| Property | Value |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol [3][4] |

| Appearance | Clear light beige liquid[5] |

| Boiling Point | 214 °C (lit.)[4][5] |

| 99 °C at 19 hPa[6] | |

| Density | 1.324 g/mL at 25 °C (lit.)[4][5] |

| Refractive Index (n20/D) | 1.564 (lit.)[4][5] |

| Flash Point | 110 °C (230 °F) - closed cup[4][7] |

Section 3: Toxicological Data

Experimental Protocols for Toxicity Assessment

The hazard classifications for 3-Chloro-2-fluoroaniline are likely derived from studies following internationally recognized guidelines.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425): These guidelines are used to assess the adverse effects occurring after a single oral administration of a substance.[1]

-

Principle: A stepwise procedure is used where a small number of animals (typically rodents) are dosed. The outcome for each animal determines the dose for the next. The test aims to identify a dose that causes mortality or clear signs of toxicity.

-

Methodology (General):

-

Animal Selection: Healthy, young adult animals of a single sex (usually females) are used.

-

Dose Administration: The substance is administered orally in a single dose via gavage. Animals are fasted before dosing.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations are frequent on the day of dosing and at least once daily thereafter.

-

Endpoint: The primary endpoint is mortality, which allows for classification into a GHS category. The number of animals that die at specific dose levels determines the classification. For example, in the Acute Toxic Class Method (OECD 423), the substance is classified based on the mortality observed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Skin Irritation (OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This in vitro method is used to identify substances that cause reversible skin damage.[4][5]

-

Principle: The test uses a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin. The irritancy potential of a chemical is assessed by its effect on cell viability.[4][5]

-

Methodology:

-

Tissue Preparation: Commercially available reconstructed human epidermis tissues are equilibrated in a culture medium.

-

Chemical Exposure: A small amount of the test chemical is applied directly to the surface of the tissue.

-

Incubation: After a defined exposure period (e.g., up to 60 minutes), the chemical is removed by rinsing, and the tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.

-

Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[4]

-

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving 3-Chloro-2-fluoroaniline to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone operations.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) may be necessary.

Handling Procedures

-

Do not breathe mist, vapors, or spray.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6]

Storage Conditions

Section 5: Reactivity and Incompatibilities

Understanding the chemical's reactivity is key to preventing hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][9]

-

Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[1][6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Section 6: Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spill from spreading by using inert absorbent materials (e.g., sand, silica (B1680970) gel, universal binder).[1]

-

Cleanup: Carefully absorb the spilled material. Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Disposal: Dispose of the waste material as hazardous waste in accordance with local, state, and federal regulations.

Section 7: Visual Guides and Workflows

The following diagrams illustrate key safety and handling workflows for 3-Chloro-2-fluoroaniline.

Caption: A workflow for the safe handling of 3-Chloro-2-fluoroaniline.

Caption: Materials incompatible with 3-Chloro-2-fluoroaniline.

Caption: A flowchart for responding to a 3-Chloro-2-fluoroaniline spill.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. youtube.com [youtube.com]

- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 8. umwelt-online.de [umwelt-online.de]

- 9. mbresearch.com [mbresearch.com]

Commercial Sourcing and Technical Profile of 3-Chloro-2-fluoroaniline

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of 3-Chloro-2-fluoroaniline (CAS No. 2106-04-9), a key building block in the development of pharmaceuticals and agrochemicals. This document is intended to assist researchers, scientists, and procurement managers in making informed decisions for their research and development needs.

Commercial Supplier Overview

3-Chloro-2-fluoroaniline is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 97% to over 99%. Pricing can vary based on purity, quantity, and the supplier. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich | 97% | 5 g | $49.42 | Pricing is for research quantities.[1] |

| Chem-Impex International | ≥ 98% (GC) | Not specified | Not specified | Offers the product for use in pharmaceutical and agrochemical synthesis.[2] |

| Alfa Chemistry | Not specified | Not specified | Not specified | Listed as a supplier for research and industrial production.[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g | Not specified | Available from their Japan warehouse. |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | For research use only.[4] |

| Career Henan Chemical Co. | 98% | Per KG | ~$7.00/KG | Bulk pricing available.[5] |

| Zhejiang Jitai New Material Co., Ltd. | Not specified | Not specified | Not specified | Supplier of pharmaceutical and pesticide intermediates.[6] |

Synthetic Routes and Experimental Protocols

The industrial synthesis of 3-Chloro-2-fluoroaniline typically involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, 3-chloro-2-fluoronitrobenzene. This method is favored for its high yield, selectivity, and amenability to large-scale production.

Representative Synthesis Protocol: Catalytic Hydrogenation of 3-Chloro-2-fluoronitrobenzene

This protocol is a representative method based on the common synthesis of halogenated anilines.

Materials:

-

3-Chloro-2-fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Methanol (B129727) (solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Reaction vessel (e.g., Parr hydrogenator or autoclave)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 3-chloro-2-fluoronitrobenzene and a catalytic amount of 1% Pt/C (typically a substrate to catalyst mass ratio of 200-400:1). Add methanol as the solvent.

-

Inerting: Seal the reaction vessel and purge the system with nitrogen gas to remove any residual oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 0.1-5 MPa. Heat the reaction mixture to a temperature of 50-100°C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction typically takes 1-10 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture to remove the Pt/C catalyst. The resulting filtrate is then concentrated under reduced pressure to remove the methanol. The crude 3-chloro-2-fluoroaniline can be further purified by vacuum distillation to yield a product with a purity of >99.5%.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-Chloro-2-fluoroaniline is critical for its application in pharmaceutical and agrochemical synthesis. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Standard Quality Control Protocol

1. Appearance:

-

Method: Visual inspection.

-

Specification: Colorless to light yellow or brown liquid.

2. Identity Confirmation:

-

Method: Fourier-Transform Infrared Spectroscopy (FTIR).

-

Procedure: Acquire the IR spectrum of the sample and compare it with a reference spectrum of 3-Chloro-2-fluoroaniline.

-

Specification: The spectrum of the sample must match the reference spectrum.

3. Purity Assay:

-

Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methylene (B1212753) chloride or toluene).

-

Inject the sample into the GC system.

-

The separation of 3-chloro-2-fluoroaniline from any impurities is achieved on a suitable capillary column (e.g., SE-54).

-

Quantify the purity by calculating the area percentage of the main peak.

-

-

Specification: Purity is typically specified as ≥97%, ≥98%, or ≥99.5%.

4. Residual Solvent Analysis (if applicable):

-

Method: Headspace Gas Chromatography (HS-GC).

-

Procedure: Analyze the sample for the presence of residual solvents from the synthesis process.

-

Specification: The concentration of residual solvents must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).

Process Visualization

The following diagrams illustrate the general workflow for the synthesis and quality control of 3-Chloro-2-fluoroaniline.

Caption: A typical workflow for the synthesis of 3-Chloro-2-fluoroaniline.

Caption: A standard quality control workflow for 3-Chloro-2-fluoroaniline.

References

- 1. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-chloro-2-fluoroaniline suppliers USA [americanchemicalsuppliers.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 6. 3-Chloro-2-fluoroaniline Manufacturer | CAS 2106-04-9 [zjjtxc.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Chloro-2-fluoroaniline (CAS No: 2106-04-9), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its melting and boiling points, supported by standard experimental protocols, and presents the data in a clear, accessible format for professionals in research and development.

Physical and Chemical Properties

3-Chloro-2-fluoroaniline is a dihalo-substituted aniline (B41778) derivative with the molecular formula C₆H₅ClFN.[1] Its utility as a building block in organic synthesis stems from the specific arrangement of the chloro and fluoro substituents on the aniline ring, which influences its reactivity and the properties of the resulting compounds.[2] The compound typically appears as a clear, light beige to colorless or brown liquid at room temperature.[2][3][4]

The quantitative physical data for 3-Chloro-2-fluoroaniline are summarized in the table below. These values are critical for designing synthetic routes, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Conditions |

| Boiling Point | 214 °C | At atmospheric pressure (lit.)[5][6] |

| 101-102 °C | At 5 mmHg (lit.) | |

| 99 °C | At 14 mmHg[2][4] | |

| Melting Point | Not specified (liquid at room temp.) | - |

| Density | 1.324 g/mL | At 25 °C (lit.)[5] |

| Refractive Index | 1.564 | At 20 °C (n20/D, lit.)[5] |

| Enthalpy of Vaporization | 42.561 kJ/mol | At boiling point (487.15 K)[1][3] |

Experimental Protocols for Property Determination

The physical properties cited in this guide are based on established literature values, determined through standardized laboratory techniques. The following sections describe the general methodologies employed for measuring melting and boiling points.

While a specific melting point for 3-Chloro-2-fluoroaniline is not reported, likely due to it being a liquid at or below standard room temperature, the standard procedure for determining the melting point of a solid organic compound is the capillary method.[7] This technique is recognized by major pharmacopeias.[8]

Protocol:

-

Sample Preparation: A small amount of the dried, powdered substance is packed into a thin-walled glass capillary tube, which is sealed at one end.[9]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (such as a Thiele tube or a modern digital instrument) adjacent to a calibrated thermometer or temperature probe.[7][10]

-

Heating and Observation: The apparatus is heated at a controlled, slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[8][10]

-

Data Recording: The temperatures are recorded at two points: when the first drop of liquid appears, and when the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[10][11] For a pure substance, this range is typically narrow (0.5-1.0 °C).[10]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for its determination include distillation and the Thiele tube method, which is particularly useful for small sample volumes.[12]

Protocol (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The placement ensures the sample is level with the thermometer bulb.[12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. As the liquid's boiling point is approached, a stream of bubbles will emerge from the inverted capillary tube.[12]

-

Data Recording: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded.[12]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the primary physical properties of a chemical compound like 3-Chloro-2-fluoroaniline.

References

- 1. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]

- 4. 3-Chloro-2-fluoroaniline | 2106-04-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-chloro-2-fluoroaniline [stenutz.eu]

- 7. thinksrs.com [thinksrs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility of 3-Chloro-2-fluoroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-fluoroaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for 3-Chloro-2-fluoroaniline, this document focuses on its predicted solubility based on its molecular structure and presents a compilation of solubility data for structurally analogous compounds, including other chloroanilines and fluoroanilines. Furthermore, this guide details a standardized experimental protocol for determining the solubility of solid organic compounds in various solvents, providing researchers with a practical methodology for generating precise solubility data.

Introduction: Understanding the Solubility of 3-Chloro-2-fluoroaniline

3-Chloro-2-fluoroaniline is a halogenated aromatic amine with a molecular structure that suggests a nuanced solubility profile. The presence of the polar amino (-NH₂) group allows for hydrogen bonding with protic solvents, while the chlorinated and fluorinated benzene (B151609) ring imparts a significant degree of non-polar character. This duality governs its interaction with different types of organic solvents. A thorough understanding of its solubility is critical for a range of applications in pharmaceutical synthesis, agrochemical development, and materials science, as it directly impacts reaction kinetics, purification strategies, and formulation development.

Based on the principle of "like dissolves like," it is anticipated that 3-Chloro-2-fluoroaniline will exhibit greater solubility in polar aprotic and polar protic organic solvents compared to non-polar solvents. The aromatic ring structure suggests some solubility in aromatic hydrocarbons as well.

Solubility Profile of Structurally Analogous Compounds

In the absence of specific quantitative data for 3-Chloro-2-fluoroaniline, the solubility of structurally similar compounds provides a valuable reference point for predicting its behavior. The following table summarizes the available solubility data for 2-chloroaniline, 4-chloroaniline, 2-fluoroaniline, and 3-fluoroaniline (B1664137) in a selection of common organic solvents.

| Compound | Solvent | Chemical Formula | Qualitative/Quantitative Solubility |

| 2-Chloroaniline | Most Organic Solvents | - | Soluble[1][2][3] |

| Acids | - | Soluble[1][2] | |

| Water | H₂O | Almost Insoluble[1][4] | |

| 4-Chloroaniline | Ethanol | C₂H₅OH | Generally Soluble[5] |

| Methanol | CH₃OH | Generally Soluble[5] | |

| Acetone | C₃H₆O | Generally Soluble[5][6] | |

| Hot Water | H₂O | Soluble | |

| 2-Fluoroaniline | Ethanol | C₂H₅OH | Soluble[7] |

| Ether | (C₂H₅)₂O | Soluble[7] | |

| Water | H₂O | Insoluble[7] | |

| 3-Fluoroaniline | Diethyl Ether | (C₂H₅)₂O | Soluble[8] |

| Ethanol | C₂H₅OH | Soluble[8] | |

| Chloroform | CHCl₃ | Sparingly Soluble[8] | |

| Water | H₂O | Sparingly Soluble[8] |

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following is a detailed methodology for a robust and widely accepted experimental technique for determining the solubility of a solid compound in a liquid solvent. This protocol can be adapted for various organic compounds and solvents.

Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system

-

The compound of interest (e.g., 3-Chloro-2-fluoroaniline)

-

A range of organic solvents of high purity

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required equilibration time should be determined empirically for the specific solute-solvent system.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the compound in the diluted sample using a validated HPLC or GC method. A pre-established calibration curve with standards of known concentrations is essential for accurate quantification.

-

-

Data Calculation:

-

The solubility (S) can be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the measured concentration and accounting for any dilution factors.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

- 1. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloroaniline | 95-51-2 | Benchchem [benchchem.com]

- 4. 2-Chloroaniline CAS#: 95-51-2 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Chloroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. 3-fluoroaniline [chemister.ru]

The Industrial Versatility of 3-Chloro-2-fluoroaniline: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Chloro-2-fluoroaniline is a highly versatile aromatic amine that serves as a critical building block in the synthesis of a wide array of industrial and specialty chemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline (B41778) ring, imparts distinct reactivity and physicochemical properties that are leveraged in the development of advanced pharmaceuticals, high-performance agrochemicals, and vibrant dyes and pigments. This technical guide provides an in-depth overview of the potential industrial applications of 3-Chloro-2-fluoroaniline, with a focus on its role in pharmaceutical and agrochemical research and development. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Pharmaceutical Applications: A Gateway to Advanced Therapeutics

The structural motif of 3-Chloro-2-fluoroaniline is a key component in the synthesis of complex heterocyclic compounds with significant biological activity. While direct applications are continually emerging, its utility is prominently demonstrated through the synthesis of analogues used in targeted cancer therapy.

Case Study: The Synthesis of Bosutinib, a Dual Kinase Inhibitor

Bosutinib, a potent inhibitor of Src and Abl kinases, is a prime example of a pharmaceutical whose synthesis involves a substituted aniline core, structurally related to 3-Chloro-2-fluoroaniline.[1] It is approved for the treatment of chronic myeloid leukemia (CML).[1] The mechanism of action of Bosutinib involves the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.[1]

Signaling Pathway of Bosutinib Inhibition

Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both the Bcr-Abl fusion protein and Src family kinases. This dual inhibition blocks downstream signaling cascades, leading to the suppression of cancer cell growth and the induction of apoptosis.

Caption: Bosutinib inhibits Bcr-Abl and Src kinase signaling pathways.

Experimental Protocol: Synthesis of a Bosutinib Precursor

The synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline (B1301479) with a quinoline (B57606) core. The following protocol outlines a key step in this process.[2]

Reaction: Condensation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

-

Materials:

-

2,4-dichloro-5-methoxyaniline

-

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

-

Pyridine (B92270) hydrochloride

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

-

Procedure:

-

A mixture of 2,4-dichloro-5-methoxyaniline (2.80 mmol), pyridine hydrochloride (2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[2]

-

The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[2]

-

The organic layer is washed with water, filtered, and concentrated in vacuo to yield the product.[2]

-

| Product | Yield | Purity (HPLC) | Reference |

| 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | 21.7% (overall) | Not specified | [2] |

Synthesis of Drug Intermediates: 2-Chloro-3-fluorobromobenzene

3-Chloro-2-fluoroaniline is a direct precursor to 2-chloro-3-fluorobromobenzene, a valuable intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and oxytocin (B344502) receptor antagonists.

Experimental Protocol: Synthesis of 2-Chloro-3-fluorobromobenzene

This two-step synthesis involves the bromination of 3-Chloro-2-fluoroaniline followed by a diazotization-dediazoniation reaction.

Workflow for the Synthesis of 2-Chloro-3-fluorobromobenzene

Caption: Synthetic workflow for 2-Chloro-3-fluorobromobenzene.

-

Step 1: Bromination

-

Dissolve 3-Chloro-2-fluoroaniline in N,N-dimethylformamide (DMF).

-

Cool the solution and add N-bromosuccinimide (NBS) portion-wise.

-

Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

The reaction mixture is then processed to isolate 4-bromo-3-chloro-2-fluoroaniline.

-

-

Step 2: Diazotization and Dediazoniation

-

The 4-bromo-3-chloro-2-fluoroaniline is subjected to diazotization using sodium nitrite (B80452) in an acidic medium.

-

The resulting diazonium salt is then deaminated to yield 2-chloro-3-fluorobromobenzene.

-

| Product | Yield | Purity (GC) | Spectroscopic Data | Reference |

| 2-Chloro-3-fluorobromobenzene | 50.6% | 99.538% | ¹H NMR (CDCl₃): δ 7.43 (s, 1H), 7.12 (s, 2H)MS (m/z): 208 (M⁺) | [3] |

Agrochemical Applications: Protecting Crops with Precision

Halogenated anilines are foundational in the synthesis of a variety of herbicides and fungicides. The specific substitution pattern of 3-Chloro-2-fluoroaniline makes it a promising candidate for the development of novel crop protection agents. While direct, large-scale applications are still under exploration, the use of structurally similar anilines highlights its potential.

Herbicide Intermediates: The Case of Quinclorac

The herbicide quinclorac, a quinolinecarboxylic acid derivative, is synthesized from 3-chloro-2-methylaniline (B42847), a close structural analog of 3-Chloro-2-fluoroaniline.[4] This underscores the utility of the chloro- and amino-substituted phenyl ring in constructing herbicidally active molecules.

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline

This synthesis involves the reduction of 2-chloro-6-nitrotoluene (B1664060).[4]

Workflow for the Synthesis of 3-Chloro-2-methylaniline

Caption: Synthetic workflow for 3-Chloro-2-methylaniline.

-

Materials:

-

2-chloro-6-nitrotoluene

-

Sulfur

-

Sodium bicarbonate

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of 2-chloro-6-nitrotoluene (0.3 moles), sulfur (0.9 moles), and sodium bicarbonate (0.9 moles) in N,N-dimethylacetamide (500 mL) is heated to 140°C and stirred for 24 hours.[4]

-

After the reaction, the mixture is filtered, and the filtrate is subjected to reduced pressure distillation to obtain 3-chloro-2-methylaniline.[4]

-

| Product | Yield | Purity (GC) | Boiling Point | Reference |

| 3-Chloro-2-methylaniline | 85% | 99% | 115-117 °C (10 mmHg) | [4] |

Dyestuffs and Pigments

3-Chloro-2-fluoroaniline also serves as an intermediate in the production of azo dyes, which are widely used in the textile and ink industries for their vibrant colors and stability. The amine group of the aniline can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of colors.

Conclusion

3-Chloro-2-fluoroaniline is a valuable and versatile chemical intermediate with significant potential across multiple industrial sectors. Its utility as a precursor for pharmaceuticals, particularly in the synthesis of kinase inhibitors, and as a building block for advanced agrochemicals, highlights its importance in modern chemical synthesis. The detailed experimental protocols and synthetic workflows provided in this guide offer a practical resource for researchers and professionals engaged in the development of new and innovative chemical products. Further exploration of the reactivity of this compound is likely to uncover even more diverse and valuable applications in the future.

References

Methodological & Application

The Versatile Role of 3-Chloro-2-fluoroaniline in the Synthesis of Advanced Pharmaceuticals

For Immediate Release

[City, State] – [Date] – 3-Chloro-2-fluoroaniline, a halogenated aniline (B41778) derivative, is emerging as a critical starting material in the synthesis of a range of sophisticated pharmaceutical compounds. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecules targeting significant biological pathways in cancer and other diseases. These application notes provide an overview of its use in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), complete with detailed experimental protocols and insights into their mechanisms of action.

Introduction

3-Chloro-2-fluoroaniline (CAS No: 2106-04-9) is a valuable building block for medicinal chemists due to the strategic placement of its chloro and fluoro substituents.[1] These halogens influence the molecule's reactivity and allow for selective functionalization, making it an ideal precursor for various therapeutic agents. This document details its application in the synthesis of a key intermediate, 2-chloro-3-fluorobromobenzene, and its subsequent elaboration into targeted therapies, as well as its role in the synthesis of the potent signaling inhibitor, AZD8931.

Application 1: Synthesis of the Intermediate 2-Chloro-3-fluorobromobenzene

2-Chloro-3-fluorobromobenzene is a crucial intermediate in the development of novel therapeutics, including certain anticancer enzyme inducers and oxytocin (B344502) receptor antagonists.[2][3] Its synthesis from 3-chloro-2-fluoroaniline is a two-step process involving bromination followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-fluorobromobenzene

Step 1: Bromination to form 4-bromo-3-chloro-2-fluoroaniline (B37690)

-

In a suitable reaction vessel, dissolve 3-chloro-2-fluoroaniline in N,N-dimethylformamide (DMF).

-

Cool the solution to 10 ± 2 °C.

-

Slowly add N-bromosuccinimide (NBS) in a molar ratio of 1.005:1 (NBS:3-chloro-2-fluoroaniline).

-

Maintain the reaction temperature at 10 ± 2 °C and monitor the reaction progress by gas chromatography (GC).

-

Upon completion (typically when the starting material is less than 1-2%), the reaction mixture is poured into an ice-water mixture.

-

The resulting oily layer is separated, washed with water, and the crude product is isolated.

Step 2: Diazotization and deamination to form 2-chloro-3-fluorobromobenzene

-

To a solution of 4-bromo-3-chloro-2-fluoroaniline in a suitable solvent, add sodium nitrite (B80452) at approximately 80 °C. The molar ratio of sodium nitrite to the aniline derivative should be approximately 1.25:1.

-